1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone
Description
Properties
Molecular Formula |
C15H21N3O |
|---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-[2-[2-(cyclopropylamino)pyridin-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C15H21N3O/c1-11(19)18-10-3-2-6-14(18)13-5-4-9-16-15(13)17-12-7-8-12/h4-5,9,12,14H,2-3,6-8,10H2,1H3,(H,16,17) |
InChI Key |
CZSFVODVERNGRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=C(N=CC=C2)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopropylamino Group: The cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia.
Attachment to Pyridine: The cyclopropylamine is then reacted with 3-bromopyridine under basic conditions to form 2-(cyclopropylamino)pyridine.
Formation of Piperidine Derivative: The 2-(cyclopropylamino)pyridine is reacted with piperidine in the presence of a suitable catalyst to form 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals[][3].
Mechanism of Action
The mechanism of action of 1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A comparative analysis of structurally related compounds reveals key differences in substituents and biological activity:
Physicochemical and Thermodynamic Properties
- Isomerization Dynamics: Piperidinyl ethanones with electron-withdrawing groups (e.g., dinitrophenyl) exhibit temperature-dependent amide bond isomerization, with coalescence temperatures indicating rapid interconversion (~380 s⁻¹ at 293 K) . This property is critical for bioavailability and target binding.
- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in UDO) enhance metabolic stability and enzyme inhibition . Bulky substituents (e.g., cyclopropylamino) may improve selectivity by sterically blocking off-target interactions.
Biological Activity
1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone, also known by its CAS number 1352515-80-0, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of 1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone is , with a molecular weight of 259.35 g/mol. The compound features a piperidine ring substituted with a cyclopropylamino group and a pyridine moiety, which are critical for its biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | C15H21N3O |
| Molecular Weight | 259.35 g/mol |
| CAS Number | 1352515-80-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The cyclopropylamino group may enhance binding affinity through steric interactions, while the pyridine moiety can participate in hydrogen bonding and π-π interactions, influencing the compound's specificity and efficacy .
Antitumor Activity
Piperidine derivatives have also been explored for their antitumor properties. A study indicated that certain piperidine-based compounds exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways. The presence of specific functional groups in compounds similar to 1-(2-(2-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone may enhance these effects .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antifungal Efficacy : A series of piperidine derivatives were synthesized and tested against C. auris. Compounds showed MIC values ranging from 0.24 to 0.97 μg/mL, indicating strong antifungal properties .
- Antitumor Activity : Research on piperidine derivatives revealed that they could induce significant apoptosis in cancer cell lines, suggesting their potential as therapeutic agents against tumors .
- Receptor Modulation : Studies indicate that compounds with similar structures can act as antagonists for specific receptors (e.g., AM receptors), highlighting their role in modulating neurotransmitter systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
